molecular formula C12H12O3 B13877114 1-Methyl-4-oxo-2,3-dihydronaphthalene-1-carboxylic acid

1-Methyl-4-oxo-2,3-dihydronaphthalene-1-carboxylic acid

Cat. No.: B13877114
M. Wt: 204.22 g/mol
InChI Key: XPPWFLYVDJFBMW-UHFFFAOYSA-N
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Description

1-Methyl-4-oxo-2,3-dihydronaphthalene-1-carboxylic acid is an organic compound belonging to the class of naphthalene derivatives This compound features a naphthalene ring system with a carboxylic acid group at the first position, a methyl group at the second position, and a ketone group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-4-oxo-2,3-dihydronaphthalene-1-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of homophthalic anhydride with imines can lead to the formation of the naphthalene ring system . Another method involves the use of organometallic reagents for the dearomatization of naphthalene derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-oxo-2,3-dihydronaphthalene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of 1-Methyl-4-oxo-2,3-dihydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structural modifications. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth . The exact molecular targets and pathways vary based on the specific application and derivative used.

Comparison with Similar Compounds

Uniqueness: 1-Methyl-4-oxo-2,3-dihydronaphthalene-1-carboxylic acid is unique due to its specific naphthalene ring system and functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

1-methyl-4-oxo-2,3-dihydronaphthalene-1-carboxylic acid

InChI

InChI=1S/C12H12O3/c1-12(11(14)15)7-6-10(13)8-4-2-3-5-9(8)12/h2-5H,6-7H2,1H3,(H,14,15)

InChI Key

XPPWFLYVDJFBMW-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=O)C2=CC=CC=C21)C(=O)O

Origin of Product

United States

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